

A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-amine

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Compound of Interest

Compound Name: 2,5-Dimethylpyridin-3-amine

Cat. No.: B105972

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Introduction

2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical synthesis.^[1] Its structural framework, featuring a basic pyridine ring and a primary aromatic amine, makes it a key intermediate in the development of targeted therapeutics, including modulators for chemokine receptors like CCR9 and CCR10.^[1] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation development, and process chemistry.

This guide provides an in-depth analysis of the core physicochemical characteristics of **2,5-Dimethylpyridin-3-amine**. Moving beyond a simple data sheet, we will explore the causality behind these properties, describe authoritative methods for their determination, and discuss their implications for research and development. The insights herein are designed to empower scientists to leverage this molecule's full potential while ensuring experimental reproducibility and safety.

Molecular Identity and Structural Attributes

The foundation of any physicochemical profile is the molecule's unambiguous identity. **2,5-Dimethylpyridin-3-amine** is defined by its specific arrangement of atoms, which dictates all subsequent properties.

- Chemical Name: **2,5-Dimethylpyridin-3-amine**
- Synonyms: 3-Amino-2,5-dimethylpyridine, 2,5-Dimethyl-3-pyridinamine[2]
- CAS Registry Number: 89943-02-2[1][3][4]
- Molecular Formula: C₇H₁₀N₂[2][3]

The structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 5, and an amine group at position 3. The presence of the basic nitrogen atom in the pyridine ring and the exocyclic primary amine group are the primary drivers of its acid-base chemistry and hydrogen bonding capacity.

Table 1: Core Molecular Properties

Property	Value	Source
Molecular Weight	122.17 g/mol	[2][3][4]
Canonical SMILES	<chem>NC1=CC(C)=CN=C1C</chem>	[3]
InChI	InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3	[2]

Physicochemical Characteristics

These properties govern the compound's behavior in both physical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Key Physicochemical Data

Property	Value	Notes	Source
Melting Point	79 - 80 °C	Experimental	[1]
Boiling Point	254.3 ± 35.0 °C	Predicted	[1]
Density	1.039 ± 0.06 g/cm ³	Predicted	[1]
pKa (Conjugate Acid)	7.18 ± 0.20	Predicted	[1]
Storage Temperature	2 - 8 °C	Recommended	[1]

Acidity/Basicity: The Role of pKa

The acid-dissociation constant (pKa) is arguably the most critical parameter for drug development, as it determines the ionization state of a molecule at a given pH. The predicted pKa of 7.18 refers to the equilibrium for the protonated form of the molecule (the conjugate acid).[1]

This value is a composite of two basic centers: the pyridine ring nitrogen and the exocyclic amine. The pyridine nitrogen's basicity is modulated by the electron-donating methyl groups, while the exocyclic amine's basicity is influenced by its aromatic character. A pKa near physiological pH (7.4) means that both the neutral and protonated species will exist in significant populations in the body, profoundly impacting membrane permeability, receptor binding, and solubility.

Caption: Ionization equilibrium of **2,5-Dimethylpyridin-3-amine** around its predicted pKa.

Solubility

While specific quantitative solubility data is not readily available in the literature, some qualitative assessments can be made.[5] The presence of two nitrogen atoms capable of hydrogen bonding suggests at least moderate aqueous solubility, particularly at pH values below its pKa where the charged, protonated form predominates. Conversely, in non-polar organic solvents, the neutral form (at pH > pKa) would be more soluble. For a related isomer, 3-amino-2,6-dimethylpyridine, insolubility in water has been noted, suggesting that the methyl groups' lipophilicity has a significant impact.[6]

Safety and Handling

From a safety perspective, **2,5-Dimethylpyridin-3-amine** is classified as a corrosive substance.

- GHS Pictogram: GHS05 (Corrosion)[2]
- Signal Word: Danger[2]
- Primary Hazard: H314 - Causes severe skin burns and eye damage.[2]

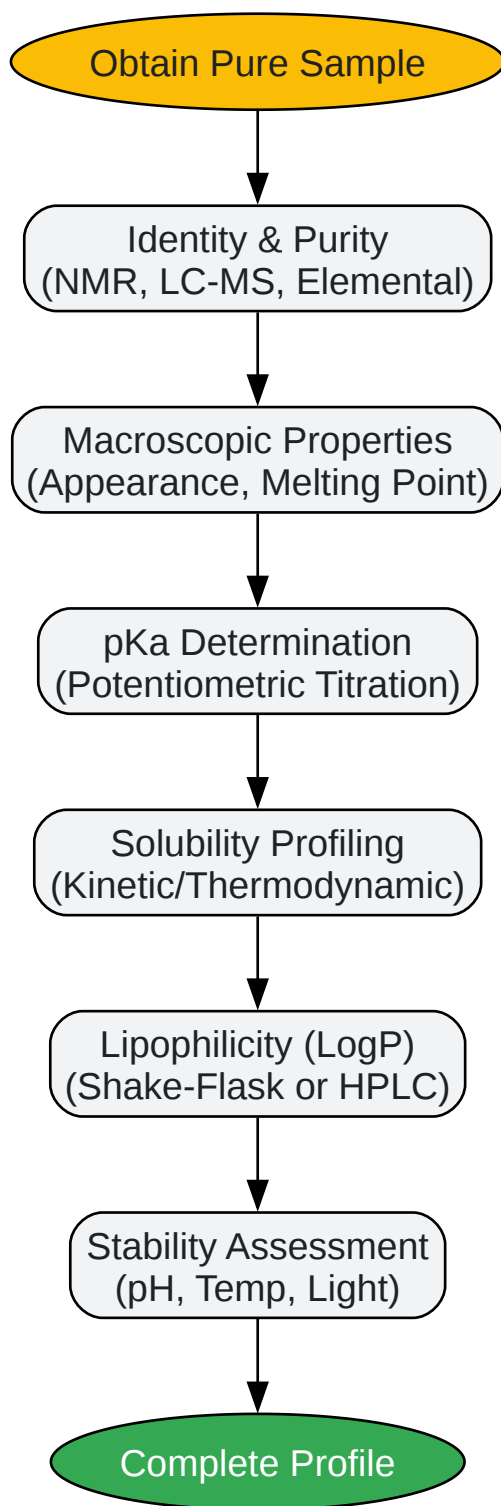
Expert Insight: The H314 hazard statement necessitates stringent handling protocols. All manipulations must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[2] An emergency eyewash station and safety shower must be immediately accessible.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized, self-validating protocols are essential. The following section outlines authoritative methods for determining the key properties of a novel compound like **2,5-Dimethylpyridin-3-amine**.

Workflow for Characterization

A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.



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